molecular formula C8H7BrO2 B045424 3-Bromo-4-methoxybenzaldehyde CAS No. 34841-06-0

3-Bromo-4-methoxybenzaldehyde

Cat. No. B045424
CAS RN: 34841-06-0
M. Wt: 215.04 g/mol
InChI Key: QMPNFQLVIGPNEI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Bromo-4-methoxybenzaldehyde and its derivatives typically involves halogenation reactions, condensation processes, and hydrolysis steps among others. For instance, (E)-3-Bromo-N′-(4-methoxybenzylidene)benzohydrazide methanol solvate is synthesized by reacting 4-methoxybenzaldehyde with 3-bromobenzohydrazide in methanol, showing the utility of 3-Bromo-4-methoxybenzaldehyde in synthesizing hydrazide derivatives through condensation reactions (Guo-Biao Cao, 2009).

Molecular Structure Analysis

The molecular structure of derivatives of 3-Bromo-4-methoxybenzaldehyde, such as N′-[(E)-4-hydroxybenzylidene]benzohydrazide, reveals an E configuration around the C=N bond and minimal dihedral angle between benzene rings, indicating planarity and potential for extensive π-conjugation, which could affect its reactivity and physical properties (Tao Yang, Guo-Biao Cao, Jiming Xiang, Lihua Zhang, 2008).

Chemical Reactions and Properties

3-Bromo-4-methoxybenzaldehyde participates in various chemical reactions, leveraging its bromo and aldehyde functional groups. For example, reactions with alkynes, alkenes, or allenes using a rhodium catalyst system demonstrate the compound's versatility in forming 2-alkenoylphenols through the cleavage of the aldehyde C–H bond (Ken Kokubo et al., 1999).

Physical Properties Analysis

The physical properties of 3-Bromo-4-methoxybenzaldehyde derivatives, such as solubility, melting points, and crystal structures, can be influenced by the presence of functional groups and intermolecular interactions. The compound and its derivatives exhibit various crystal packing patterns, stabilized by hydrogen bonding and π–π interactions, which are crucial for understanding solubility and reactivity (Y. Chumakov et al., 2014).

Chemical Properties Analysis

The chemical properties of 3-Bromo-4-methoxybenzaldehyde, such as reactivity towards nucleophilic substitution or condensation reactions, are significantly influenced by the electron-withdrawing bromo group and the electron-donating methoxy group. These groups modulate the electrophilic character of the carbonyl carbon, affecting its participation in various organic synthesis pathways (W. V. Otterlo et al., 2004).

Scientific Research Applications

  • Synthesis of Carcinogenic Compounds : Kumar (1997) demonstrated the use of 3-Bromo-4-methoxybenzaldehyde in synthesizing key intermediates for the study of carcinogenic fjord-region diol epoxide metabolites (Kumar, 1997).

  • Convenient Synthesis Method : Zhang Song-pei (2009) reported a simple, convenient, and environmentally friendly method for synthesizing 3-bromo-4-hydroxybenzaldehyde with a high yield of 70.04% (Song-pei, 2009).

  • Synthesis of Cyclohexanediones : Rahman and Scrowston (1983) utilized 3-Bromo-4-methoxybenzaldehyde as a key intermediate in the synthesis of 7-methoxybenzo[b]thiophene and 1,2-benzisothiazole (Rahman & Scrowston, 1983).

  • Study of Bromination Products : Otterlo et al. (2004) explored the bromination of 3-hydroxybenzaldehyde, leading to the production of related compounds like 2-bromo-3-hydroxybenzaldehyde (Otterlo et al., 2004).

  • Synthesis of Benzaldehydes for Antioxidant Study : Rijal et al. (2022) synthesized chalcone derivatives from halogenated vanillin, including compounds related to 3-Bromo-4-methoxybenzaldehyde, to test their antioxidant activity (Rijal et al., 2022).

  • Spectroscopic and Quantum Chemical Properties : Abbas et al. (2016) studied a derivative of vanillin, showing its wide range of spectroscopic and quantum chemical properties (Abbas et al., 2016).

  • Enzymatic Production by Fungi : Beck et al. (2000) discovered that the white rot fungus Bjerkandera adusta can produce halogenated compounds like chloro-3-bromo-4-methoxybenzaldehyde through enzymatic processes (Beck et al., 2000).

  • Metal Ion Binding Properties : Güler et al. (2012) found that Schiff bases derived from 4′-aminobenzo-15-crown-5, related to 3-Bromo-4-methoxybenzaldehyde, show promising extraction abilities for various metal ions (Güler et al., 2012).

properties

IUPAC Name

3-bromo-4-methoxybenzaldehyde
Source PubChem
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InChI

InChI=1S/C8H7BrO2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMPNFQLVIGPNEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00188392
Record name 3-Bromo-p-anisaldehyde
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Molecular Weight

215.04 g/mol
Source PubChem
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Product Name

3-Bromo-4-methoxybenzaldehyde

CAS RN

34841-06-0
Record name 3-Bromo-4-methoxybenzaldehyde
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Record name 3-BROMO-P-ANISALDEHYDE
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Synthesis routes and methods

Procedure details

5-Bromosalicylaldehyde (25 g, 124 mmol) was dissolved in acetone (300 ml) and anhydrous potassium carbonate (17.2 g, 124 mmol) was added. The mixture was heated and dimethyl sulfate (15.7 g, 124 mmol) was dropwise added over 45 min with gentle reflux. After the dropwise addition, the mixture was refluxed for 1 hr and cooled. Acetone was evaporated under reduced pressure. Toluene and water were added to the residue and the toluene layer was separated. The aqueous layer was extracted with toluene. The combined organic layer was washed with water and dried over anhydrous sodium sulfate. The desiccant was filtered off and the filtrate was concentrated under reduced pressure to give the objective compound (27.3 g, quantitative) as colorless crystals.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
17.2 g
Type
reactant
Reaction Step Two
Quantity
15.7 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Bromo-4-methoxybenzaldehyde
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Reactant of Route 6
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Citations

For This Compound
175
Citations
CX Zhang, ZG Yin, HY Qian, J Hu… - … Section E: Structure …, 2007 - scripts.iucr.org
(IUCr) 3-Bromo-4-methoxybenzaldehyde 4-nitrophenylhydrazone … 4-Nitrophenylhydrazine (1 mmol, 0.153 g) was dissolved in anhydrous methanol, H 2 SO 4 (98% 0.5 ml) was added …
Number of citations: 4 scripts.iucr.org
HE Spinnler, E De Jong, G Mauvais, E Semon… - Applied microbiology …, 1994 - Springer
… Addition of bromide to the culture medium led to the production of brominated compounds: 3-bromo-4-methoxybenzaldehyde, 3-bromo4-methoxybenzyl alcohol, 3,5-dibromo-4-…
Number of citations: 55 link.springer.com
B Wijianto, R Ritmaleni, H Purnomo… - Journal of Applied …, 2020 - japsonline.com
… About 4.650 mmol of 3-Bromo-4-methoxybenzaldehyde, 2.325 mmol of cyclohexanone, 2.0 mL of THF, and 0.25 ml of concentrated Hydrochloric acid were mixed and stirred up to 2 …
Number of citations: 7 japsonline.com
G Dutkiewicz, BP Siddaraju, HS Yathirajan… - … Section E: Structure …, 2011 - scripts.iucr.org
… 3-Bromo-4-methoxybenzaldehyde (2.15 g, 0.01 mol) was mixed with 1-(4-methylphenyl) ethanone (1.34 g, 0.01 mol) and dissolved in ethanol (40 ml). To the solution, 4 ml of KOH (50%…
Number of citations: 2 scripts.iucr.org
HK Fun, T Shahani, S Samshuddin… - … Section E: Structure …, 2011 - scripts.iucr.org
… To a mixture of 1-(4,4''-difluoro-5'-methoxy-1,1':3',1''-terphenyl-4'-yl) ethanone (0.338 g, 0.001 mol) and 3-bromo-4-methoxybenzaldehyde (0.215 g, 0.001 mol) in 30 ml e thanol, 0.5 ml of …
Number of citations: 4 scripts.iucr.org
J Johnson, A Yardily - Journal of Molecular Structure, 2021 - Elsevier
… The ligand BMTP was synthesized by the Claisen-Schmidt condensation of 2-acetylthiazole and 3‑bromo-4-methoxybenzaldehyde. The mononuclear metal(II) complexes (compounds 1…
Number of citations: 5 www.sciencedirect.com
K Murali, HA Sparkes, KJR Prasad - European Journal of Medicinal …, 2017 - Elsevier
… -1-one (3a) was derived by Claisen-Schmidt condensation reaction between an equimolar mixture of 2,3,4,9-tetrahydro-1H-carbazol-1-one (1a) and 3-bromo-4-methoxybenzaldehyde (…
Number of citations: 23 www.sciencedirect.com
JP Jasinski, RJ Butcher, S Samshuddin… - … Section E: Structure …, 2011 - scripts.iucr.org
… To a mixture of 2-acetyl pyridine (1.21 g, 0.01 mol) and 3-bromo-4-methoxybenzaldehyde (2.15 g, 0.01 mol) in 30 ml e thanol, 10 ml of 10% sodium hydroxide solution was added and …
Number of citations: 10 scripts.iucr.org
V Joshi, J Govind Hatim - Indian Journal of Heterocyclic Chemistry, 2012 - hero.epa.gov
… AlCl3 in DCE (1,2-dichloroethane) gave 3-bromo-4-methoxybenzaldehyde 1. The aldehydic group from 3-bromo-4-methoxybenzaldehyde 1 was protected by acetalization with 1,3-…
Number of citations: 0 hero.epa.gov
FY Bao, XS Ding, HY Zhang, YX Zhou - … Crystallographica Section E …, 2009 - scripts.iucr.org
… The mixture was stirred for several min at 351 K, then 3-bromo-4-methoxybenzaldehyde (1 mmol, 0.215 g) in ethanol (8 mm l) was added dropwise and the mixture was refluxed for 2 h. …
Number of citations: 9 scripts.iucr.org

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